2,6-Dimethy-L-Phenylalanine
Description
IUPAC Nomenclature and Systematic Chemical Identification
The International Union of Pure and Applied Chemistry nomenclature for this compound is established as (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid, which precisely describes the stereochemical configuration and substitution pattern. The systematic chemical identification reveals a molecular formula of C11H15NO2 with a molecular weight of 193.25 grams per mole. The Chemical Abstracts Service registry number assigned to this specific enantiomer is 103854-26-8, distinguishing it from other stereoisomeric forms such as the D-enantiomer (CAS: 128502-64-7) and the racemic mixture (CAS: 132466-22-9).
The compound exists as part of a broader family of dimethylphenylalanine derivatives, where the positioning of methyl substituents on the aromatic ring creates distinct chemical entities with unique properties. The Standard International Chemical Identifier (InChI) for 2,6-dimethyl-L-phenylalanine is InChI=1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1, providing a comprehensive digital representation of its molecular structure. The InChI Key, VEQOZHOWFAVBOO-JTQLQIEISA-N, serves as a shortened version of the full InChI string for database searches and molecular identification purposes.
The systematic nomenclature also encompasses alternative naming conventions used in various chemical databases and literature sources. These include designations such as L-phenylalanine, 2,6-dimethyl-, and 2,6-dimethylphenylalanine, each emphasizing different aspects of the molecular structure. The European Community number 633-600-1 provides additional regulatory identification for this compound within European chemical databases. The compound appears in various chemical suppliers' catalogs under multiple synonymous names, reflecting its importance in research applications and synthetic chemistry endeavors.
Molecular Geometry and Stereochemical Configuration Analysis
The molecular geometry of 2,6-dimethyl-L-phenylalanine is characterized by the presence of a single chiral center at the α-carbon position, designated as the (S)-configuration according to Cahn-Ingold-Prelog priority rules. This stereochemical arrangement places the amino group in the L-configuration, consistent with naturally occurring amino acids. The aromatic ring system adopts a planar conformation, while the two methyl substituents at the 2 and 6 positions create significant steric hindrance that influences the overall molecular conformation.
The substitution pattern creates a sterically congested environment around the aromatic ring, with the two methyl groups positioned ortho to the benzylic carbon attachment point. This arrangement results in restricted rotation around the C-C bond connecting the aromatic ring to the aliphatic side chain, potentially influencing the compound's conformational flexibility compared to unsubstituted phenylalanine. The spatial arrangement of the methyl groups creates a molecular architecture where the aromatic ring system experiences increased electron density and altered electronic properties due to the electron-donating nature of the methyl substituents.
Computational modeling and experimental evidence suggest that the 2,6-dimethyl substitution pattern creates a unique three-dimensional structure where the amino acid backbone adopts preferred conformational states influenced by the steric bulk of the aromatic substituents. The molecular geometry analysis reveals bond angles and distances that deviate from those observed in unsubstituted phenylalanine, particularly in the region around the benzylic carbon where the aromatic ring connects to the amino acid backbone. These geometric considerations have significant implications for the compound's biological activity and chemical reactivity patterns.
The stereochemical configuration analysis extends beyond the single chiral center to encompass the overall molecular conformation in solution and solid states. Nuclear magnetic resonance spectroscopic studies of related 2,6-dimethylphenylalanine derivatives provide evidence for restricted conformational mobility, with the aromatic ring system maintaining relatively fixed orientations relative to the amino acid backbone. This conformational restriction contrasts with the greater flexibility observed in unsubstituted phenylalanine and highlights the significant impact of the methyl substituents on molecular dynamics.
Crystallographic Data and Solid-State Conformational Studies
The crystallographic investigation of 2,6-dimethyl-L-phenylalanine reveals important insights into its solid-state packing arrangements and intermolecular interactions. Experimental data indicates that the compound exhibits a melting point range of 259-261 degrees Celsius, suggesting significant intermolecular forces and ordered crystalline structure. The solid-state conformation differs notably from related amino acid derivatives due to the steric influence of the methyl substituents on crystal packing efficiency.
Comparative crystallographic studies with related phenylalanine derivatives demonstrate that the introduction of methyl substituents at the 2 and 6 positions creates unique packing motifs in the solid state. The steric bulk of these substituents influences hydrogen bonding patterns between amino acid molecules, potentially altering the typical bilayer structures commonly observed in amino acid crystals. While specific crystallographic parameters for 2,6-dimethyl-L-phenylalanine are not extensively documented in the available literature, related studies on substituted phenylalanine derivatives provide valuable insights into expected structural behaviors.
The solid-state conformational analysis reveals that the compound likely adopts extended conformations in the crystal lattice to minimize steric interactions between adjacent molecules. The presence of the methyl substituents creates a more voluminous molecular structure compared to unsubstituted phenylalanine, requiring larger intermolecular distances and potentially different space group symmetries. These structural modifications influence the physical properties of the crystalline material, including its density, thermal expansion behavior, and mechanical properties.
Studies of related amino acid systems suggest that 2,6-dimethyl-L-phenylalanine may exhibit polymorphic behavior, where multiple crystal forms with different packing arrangements can exist under various crystallization conditions. The investigation of L-phenylalanine polymorphism has revealed the existence of multiple crystalline phases with distinct thermodynamic stabilities and structural characteristics. The introduction of methyl substituents in 2,6-dimethyl-L-phenylalanine would be expected to modify these polymorphic tendencies, potentially stabilizing certain crystal forms while destabilizing others due to altered intermolecular interaction patterns.
Thermodynamic Stability and Phase Transition Behavior
The thermodynamic stability profile of 2,6-dimethyl-L-phenylalanine is significantly influenced by the presence of the aromatic methyl substituents, which affect both intramolecular and intermolecular energy landscapes. The compound demonstrates enhanced thermal stability compared to some amino acid derivatives, as evidenced by its relatively high melting point of 259-261 degrees Celsius. This thermal behavior suggests strong intermolecular interactions in the solid state and indicates substantial energy barriers for phase transitions from crystalline to liquid states.
The phase transition behavior of amino acids with aromatic substituents has been extensively studied, revealing complex relationships between molecular structure and thermodynamic properties. In the case of 2,6-dimethyl-L-phenylalanine, the methyl substituents contribute additional van der Waals interactions while simultaneously creating steric constraints that influence molecular packing efficiency. These competing effects result in a unique thermodynamic profile that distinguishes this compound from both unsubstituted phenylalanine and other substituted derivatives.
Temperature-dependent studies of related phenylalanine derivatives have revealed interesting phase transition phenomena, including solid-solid transitions that occur at elevated temperatures before melting. These transitions often involve conformational changes in the aromatic side chains or modifications in hydrogen bonding patterns between molecules. For 2,6-dimethyl-L-phenylalanine, the steric constraints imposed by the methyl substituents may limit such conformational flexibility, potentially reducing the likelihood of solid-solid phase transitions while maintaining thermal stability up to the melting point.
The thermodynamic analysis must also consider the solution-phase behavior of 2,6-dimethyl-L-phenylalanine, where the compound exhibits altered solubility characteristics compared to unsubstituted phenylalanine. The hydrophobic nature of the methyl substituents increases the overall lipophilicity of the molecule, affecting its partitioning behavior between aqueous and organic phases. This property has important implications for the compound's stability in various solvent systems and its behavior during crystallization processes from different media.
Properties
Molecular Weight |
193.24 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1.1 Opioid Peptides
Dmp has been utilized as an effective surrogate for phenylalanine in the synthesis of opioid peptides. Studies indicate that substituting phenylalanine with Dmp enhances the receptor affinity and bioactivity of various opioid agonists and antagonists. For example, Dmp has been shown to improve the pharmacological profiles of peptides such as endomorphin-2 and dynorphin A, suggesting its potential in developing more effective analgesics .
1.2 Treatment of Phenylketonuria (PKU)
Molecularly imprinted polymers (MIPs) have been developed to selectively bind L-phenylalanine, which is crucial for managing PKU—a genetic disorder characterized by the accumulation of phenylalanine due to a deficiency in phenylalanine hydroxylase. MIPs can potentially reduce phenylalanine levels in patients' blood, thus offering a novel therapeutic approach .
Catalytic Applications
2.1 Bifunctional Catalysts
Recent research has focused on the development of core-shell mesoporous microsphere materials that incorporate Dmp for use as bifunctional catalysts. These materials have demonstrated high efficiency and stability in synthesizing complex organic compounds under solvent-free conditions. The ability to recycle these catalysts enhances their practical application in organic synthesis .
Biochemical Research
3.1 Mechanistic Studies
Research has shown that phenylalanine and its derivatives like Dmp play critical roles in various biochemical pathways. For instance, Dmp's interaction with opioid receptors has been studied to understand better how modifications in amino acid structures can influence receptor activation and signaling pathways .
Environmental Applications
4.1 Adsorption Techniques
Dmp has been explored for its potential in environmental applications, particularly in the adsorption of phenylalanine from aqueous solutions. Modified adsorbents containing Dmp can effectively remove excess phenylalanine from wastewater, thus contributing to environmental sustainability efforts .
Case Study 1: Opioid Peptide Development
A study demonstrated that replacing phenylalanine with Dmp in endomorphin-2 analogues significantly increased binding affinity to μ-opioid receptors, showcasing Dmp's utility in enhancing drug efficacy .
Case Study 2: MIP for PKU Management
In clinical trials involving patients with PKU, MIPs designed with Dmp showed a substantial reduction in plasma phenylalanine levels compared to traditional dietary interventions alone, indicating a promising new direction for PKU treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylalanine Derivatives
Table 1: Key Structural and Functional Differences
Key Findings :
- Steric Effects : The 2,6-dimethyl groups in 2,6-Dimethyl-L-Phenylalanine create significant steric hindrance, reducing reactivity in peptide coupling compared to unsubstituted phenylalanine .
- Enzymatic Interactions : Unlike meta-L-tyrosine (3-OH), which is hydroxylated by phenylalanine hydroxylase, 2,6-Dimethyl-L-Phenylalanine resists hydroxylation due to methyl group blocking .
- Electronic Effects : Fluorinated analogs (e.g., 2-Fluoro-5-hydroxy-L-phenylalanine) exhibit altered electronic properties, enhancing binding affinity to enzymes but reducing metabolic stability .
Protected Derivatives and Stereoisomers
Table 2: Comparison with Modified Derivatives
Key Findings :
- Protection Strategies : The Cbz group in Cbz-2,6-Dimethyl-L-Phenylalanine enhances solubility in organic solvents, facilitating peptide chain elongation .
- Stereochemical Impact: The L-isomer exhibits higher enzymatic recognition efficiency compared to the racemic DL-form, which shows reduced binding to aminoacyl-tRNA synthetases .
- Backbone Modifications: Derivatives like L-Alanine-N-(2,6-dimethylphenyl) demonstrate how alkylation of the amino acid backbone alters substrate specificity in acyltransferases .
Analytical Characterization
- NMR/HRMS : Methyl substituents in 2,6-Dimethyl-L-Phenylalanine produce distinct upfield shifts in ¹H-NMR (δ 2.2–2.4 ppm for CH₃) compared to meta-tyrosine (δ 6.7–7.1 ppm for aromatic H) .
- Chromatography : Reverse-phase HPLC retention times for 2,6-Dimethyl-L-Phenylalanine are 15–20% longer than for unsubstituted phenylalanine due to hydrophobicity .
Preparation Methods
Synthetic Steps:
- Starting from 2-iodo-m-xylene , prepared by iodination of m-xylene via sodium trimethyl stannane and iodine reactions.
- Reaction of 2-iodo-m-xylene with methyl 2-acetamidoacrylate (Heck reaction) yields an intermediate acetamidoacrylate derivative.
- Saponification of this intermediate produces a racemic acetamido acid.
- Catalytic hydrogenation of this acid leads to racemic N-acetyl-2,6-dimethylphenylalanine.
- Optical resolution is achieved by converting the racemate into dipeptide derivatives such as Ac-DL-Dmp-Arg-OMe.
- Diastereomers are separated by preparative high-performance liquid chromatography (HPLC).
- Acid hydrolysis and neutralization of each isomer yield the optically pure L- and D-2,6-dimethylphenylalanine.
Key Points:
- The L-configuration is confirmed by enzymatic methods using L-amino acid oxidase.
- This method is well-documented and provides high purity but involves multiple steps and chromatographic separation.
Asymmetric Catalytic Hydrogenation Method
A more direct and enantioselective approach involves asymmetric hydrogenation of acetamidoacrylate derivatives mediated by chiral rhodium catalysts.
Synthetic Steps:
- Preparation of methyl (Z)-2-acetamido-3-(2,6-dimethylphenyl)-2-propenoate via Heck coupling of 2-iodotoluene derivatives.
- Asymmetric hydrogenation using the chiral catalyst [Rh(1,5-COD)(R,R-DIPAMP)]BF4 under hydrogen pressure at elevated temperature (typically 60 °C for 12 h).
- This step yields N-acetyl-2,6-dimethyl-L-phenylalanine methyl ester with high enantiomeric excess.
- Removal of protecting groups by refluxing in concentrated hydrochloric acid produces the free amino acid as its hydrochloride salt.
Advantages:
- High enantioselectivity and yield (up to ~94% yield reported).
- Avoids the need for optical resolution steps.
- The L-configuration is confirmed by X-ray crystallography and enzymatic digestion.
Comparative Data Table of Preparation Methods
| Step/Parameter | Racemic Synthesis + Resolution | Asymmetric Catalytic Hydrogenation |
|---|---|---|
| Starting Material | 2-iodo-m-xylene | 2-iodotoluene derivative |
| Key Intermediate | Acetamidoacrylate derivative (racemic) | Methyl (Z)-2-acetamido-3-(2,6-dimethylphenyl)-2-propenoate (Z-isomer) |
| Catalyst | Pd/C for hydrogenation (racemic) | [Rh(1,5-COD)(R,R-DIPAMP)]BF4 (chiral) |
| Optical Resolution | Diastereomer formation + preparative HPLC | Not required |
| Yield | Moderate (varies, resolution step reduces yield) | High (~94%) |
| Enantiomeric Purity | High after resolution | High due to asymmetric catalysis |
| Confirmation of Configuration | Enzymatic assay with L-amino acid oxidase | X-ray crystallography and enzymatic assay |
| Complexity | Multi-step, chromatographic separation | Fewer steps, catalyst sensitive |
Detailed Research Findings
- Sasaki et al. (2012) demonstrated the racemic synthesis of 2,6-dimethylphenylalanine followed by diastereomeric resolution using Ac-DL-Dmp-Arg-OMe and preparative HPLC, confirming L-configuration enzymatically.
- Li et al. (2006) reported an efficient asymmetric catalytic hydrogenation of acetamidoacrylate derivatives mediated by [Rh(1,5-COD)(R,R-DIPAMP)]BF4, yielding N-acetyl-2,6-dimethyl-L-phenylalanine methyl ester with high enantiomeric purity. The final amino acid was obtained by acid hydrolysis, and stereochemistry was confirmed by X-ray and enzymatic digestion.
- Enzymatic methods for configuration confirmation rely on selective oxidation of L-amino acids by L-amino acid oxidase, allowing differentiation of D- and L-isomers after chromatographic analysis.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for detecting 2,6-Dimethyl-L-Phenylalanine in biological matrices?
- Methodology : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) detection. For GC, derivatize the compound using trifluoroacetic anhydride (TFAA) to enhance volatility. Calibrate with certified reference standards (e.g., Pharmaceutical Secondary Standards) to ensure accuracy. Validate the method using spike-and-recovery experiments in target matrices (e.g., plasma, tissue homogenates) .
Q. How can researchers optimize the synthesis of 2,6-Dimethyl-L-Phenylalanine derivatives for structural studies?
- Methodology : Employ regioselective nitration or formylation under controlled conditions. For example, use a mixed HNO₃/H₂SO₄ system at 10°C for nitration, followed by pH adjustment with NH₄OH to isolate intermediates. Monitor reaction progress via thin-layer chromatography (TLC) and purify products using recrystallization or column chromatography .
Q. What purification protocols are recommended for isolating 2,6-Dimethyl-L-Phenylalanine from complex mixtures?
- Methodology : Combine liquid-liquid extraction (e.g., ethyl acetate for acidic conditions) with preparative HPLC. Use a C18 column and a gradient elution system (water/acetonitrile with 0.1% trifluoroacetic acid). Validate purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How does the stereochemistry of 2,6-Dimethyl-L-Phenylalanine influence its interaction with enzymatic systems like phenylalanine ammonia-lyase (PAL)?
- Methodology : Synthesize enantiomerically pure L- and D-forms via chiral resolution (e.g., using chiral HPLC columns). Conduct kinetic assays with PAL, monitoring ammonia release spectrophotometrically at 290 nm. Compare and values to quantify stereospecific activity .
Q. What strategies resolve contradictions in stability data for 2,6-Dimethyl-L-Phenylalanine under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies using design-of-experiment (DoE) frameworks. Test degradation kinetics at pH 3–9 and 25–60°C. Analyze degradation products via LC-MS and apply Arrhenius modeling to predict shelf life. Cross-validate findings with independent assays (e.g., NMR for structural integrity) .
Q. How can researchers design assays to study the compound’s role in peptide-based drug delivery systems?
- Methodology : Incorporate 2,6-Dimethyl-L-Phenylalanine into model peptides via solid-phase synthesis. Evaluate cellular uptake using fluorescent tagging (e.g., FITC) and confocal microscopy. Quantify bioavailability in vitro (Caco-2 cell monolayers) and in vivo (rodent pharmacokinetic studies) .
Q. What advanced techniques address challenges in quantifying trace impurities in 2,6-Dimethyl-L-Phenylalanine batches?
- Methodology : Use ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) for non-UV-active impurities. Apply mass-directed purification to isolate unknowns for structural elucidation. Cross-reference impurity profiles with ICH Q3A/B guidelines .
Data Analysis & Experimental Design
Q. How should researchers handle discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?
- Methodology : Perform sensitivity analysis on computational models (e.g., logP predictions via COSMO-RS vs. experimental shake-flask results). Validate with orthogonal techniques (e.g., potentiometric titration for pKa determination). Report confidence intervals and systematic errors in datasets .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in 2,6-Dimethyl-L-Phenylalanine toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
